Stannane, chlorotris(4-chlorophenyl)- Stannane, chlorotris(4-chlorophenyl)-
Brand Name: Vulcanchem
CAS No.: 1235-30-9
VCID: VC18766203
InChI: InChI=1S/3C6H4Cl.ClH.Sn/c3*7-6-4-2-1-3-5-6;;/h3*2-5H;1H;/q;;;;+1/p-1
SMILES:
Molecular Formula: C18H12Cl4Sn
Molecular Weight: 488.8 g/mol

Stannane, chlorotris(4-chlorophenyl)-

CAS No.: 1235-30-9

Cat. No.: VC18766203

Molecular Formula: C18H12Cl4Sn

Molecular Weight: 488.8 g/mol

* For research use only. Not for human or veterinary use.

Stannane, chlorotris(4-chlorophenyl)- - 1235-30-9

Specification

CAS No. 1235-30-9
Molecular Formula C18H12Cl4Sn
Molecular Weight 488.8 g/mol
IUPAC Name chloro-tris(4-chlorophenyl)stannane
Standard InChI InChI=1S/3C6H4Cl.ClH.Sn/c3*7-6-4-2-1-3-5-6;;/h3*2-5H;1H;/q;;;;+1/p-1
Standard InChI Key YVPMSOFRDQQNMG-UHFFFAOYSA-M
Canonical SMILES C1=CC(=CC=C1Cl)[Sn](C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)Cl

Introduction

Chemical Structure and Molecular Properties

Molecular Geometry and Bonding

Stannane, chlorotris(4-chlorophenyl)- exhibits a tetrahedral coordination geometry around the tin atom, as confirmed by crystallographic studies . The tin center is bonded to three 4-chlorophenyl groups and one chloride ligand, with bond lengths averaging 227.9 pm for Sn-Cl and 238.3 pm for Sn-C . Steric hindrance from the chlorinated phenyl rings induces a slight distortion from ideal tetrahedral symmetry, a feature common in bulky organotin compounds.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC21_{21}H18_{18}Cl4_4Sn
Molecular Weight515.63 g/mol
CAS Number1235-30-9
AppearanceColorless to pale yellow liquid
Density1.169 g/mL (25°C)
Refractive Indexn20/Dn_{20}/D 1.522

Spectroscopic Characterization

While specific spectroscopic data for this compound is limited in the provided sources, analogous organotin compounds are typically characterized using 119Sn^{119}\text{Sn} NMR, IR, and mass spectrometry . The 119Sn^{119}\text{Sn} NMR chemical shift for stannane derivatives generally falls between -200 to -600 ppm, reflecting the electronic environment around the tin atom .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The primary synthesis route involves the reaction of tin(IV) chloride (SnCl4_4) with 4-chlorophenylmagnesium bromide in an inert atmosphere :

SnCl4+3ArMgBrAr3SnCl+3MgBrCl(Ar = 4-chlorophenyl)[1][3]\text{SnCl}_4 + 3 \text{ArMgBr} \rightarrow \text{Ar}_3\text{SnCl} + 3 \text{MgBrCl} \quad \text{(Ar = 4-chlorophenyl)}[1][3]

Key considerations include:

  • Inert Atmosphere: Nitrogen or argon is required to prevent hydrolysis of the Grignard reagent.

  • Temperature Control: Reactions are typically conducted at 0–25°C to optimize yield and minimize side products.

  • Solvent Systems: Ethereal solvents like diethyl ether or tetrahydrofuran are preferred for their ability to stabilize Grignard intermediates.

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionImpact on Yield
Temperature0–25°CMaximizes selectivity
Reaction Time4–6 hoursBalances completion vs. decomposition
Molar Ratio (SnCl4_4:ArMgBr)1:3Prevents excess reagent waste

Mechanistic Insights

The reaction proceeds via a nucleophilic substitution mechanism, where the Grignard reagent transfers aryl groups to the electrophilic tin center. The chloride ligand in the final product arises from the stoichiometric displacement of bromine from the Grignard reagent.

Chemical Reactivity and Applications

Lewis Acid Behavior

Like tin(IV) chloride, stannane, chlorotris(4-chlorophenyl)- acts as a Lewis acid, facilitating reactions such as Friedel-Crafts alkylation and transmetallation . Its ability to coordinate with electron-rich substrates makes it valuable in catalytic cycles, though its bulkiness can limit accessibility to certain reaction sites.

Cross-Coupling Reactions

This compound participates in Stille coupling, a palladium-catalyzed process that forms carbon-carbon bonds. For example:

Ar3SnCl+R-XPd(0)Ar-R+Ar3SnX(X = halide)[1]\text{Ar}_3\text{SnCl} + \text{R-X} \xrightarrow{\text{Pd(0)}} \text{Ar-R} + \text{Ar}_3\text{SnX} \quad \text{(X = halide)}[1]

Such reactions are pivotal in synthesizing biaryl structures found in pharmaceuticals and organic electronics.

Hazard TypePrecautionary Measures
Exposure ControlUse fume hoods and PPE
StorageInert atmosphere, cool, dry place
DisposalIncineration or hazmat facilities

Environmental Impact

The compound’s persistence in aquatic systems and bioaccumulation potential necessitate stringent disposal protocols . Regulatory frameworks like REACH and TSCA govern its manufacture and use, emphasizing alternatives with lower ecological footprints .

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